molecular formula C18H18N2O3 B2968747 4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922053-63-2

4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2968747
CAS No.: 922053-63-2
M. Wt: 310.353
InChI Key: QKDZVHDPMNTBHP-UHFFFAOYSA-N
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Description

4-Methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a benzamide derivative featuring a 4-methoxy-substituted aromatic ring linked via an amide bond to a 1-methyl-2-oxo-tetrahydroquinolin-6-yl moiety.

Properties

IUPAC Name

4-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-20-16-9-6-14(11-13(16)5-10-17(20)21)19-18(22)12-3-7-15(23-2)8-4-12/h3-4,6-9,11H,5,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDZVHDPMNTBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzoic acid with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline under acidic conditions to form the desired benzamide. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the tetrahydroquinoline moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.

    Reduction: Formation of 4-methoxy-N-(1-methyl-2-hydroxy-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.

    Substitution: Formation of 4-halo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.

Scientific Research Applications

4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets in biological systems. It may act by inhibiting enzymes or receptors involved in critical biochemical pathways. For example, it could inhibit histone methyltransferases, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Alkoxy-Benzamide Derivatives

The alkoxy group on the benzamide ring significantly influences molecular weight, lipophilicity, and bioavailability. Key analogs include:

Compound Name Molecular Formula Molecular Weight Substituents Availability/Notes
Target Compound C₁₈H₁₈N₂O₃ ~308.35 4-methoxy, 1-methyl Not explicitly reported in evidence
4-Ethoxy-N-(1-methyl-2-oxo-... (BI98583) C₁₉H₂₀N₂O₃ 324.37 4-ethoxy, 1-methyl Available at $8/1g (BI98583)
4-Butoxy-N-(1-methyl-2-oxo-...) C₂₂H₂₆N₂O₃ 366.46 4-butoxy, 1-methyl Available (7 mg)
4-Butoxy-N-(1-ethyl-2-oxo-...) C₂₃H₂₈N₂O₃ 380.48 4-butoxy, 1-ethyl Available (7 mg)

Key Observations :

  • Substituent on Tetrahydroquinolin: Replacing the 1-methyl group with 1-ethyl (e.g., C₂₃H₂₈N₂O₃) introduces steric bulk, which may affect binding interactions or metabolic stability.

Tetrahydroquinolin Derivatives with Diverse Cores

Baxdrostat
  • Structure: (R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide.
  • Molecular Formula : C₂₂H₂₅N₃O₂.
  • Molecular Weight : 363.45.
  • Key Differences: Incorporates a tetrahydroisoquinolin ring instead of a benzamide, expanding its structural complexity. Used in laboratory research, though specific biological targets remain unspecified.

Other Benzamide Derivatives

4-Methoxy-N-(3-Oxo-1,2,4-Thiadiazol-5-yl)Benzamide
  • Molecular Formula : C₉H₇N₃O₃S.
  • Molecular Weight : 253.24.
4-Methoxy-N-(4-Methoxy-2-Nitrophenyl)Benzamide
  • Molecular Formula : C₁₅H₁₃N₂O₅.
  • Molecular Weight : 307.28.
  • Features : Nitro group introduces strong electron-withdrawing effects, which may influence reactivity or stability compared to the target compound.

HDAC Inhibitor Analogs

Compound 32 from (3-{4-[5-(1,3-Dimethyl-2-oxo-1,2-dihydroquinolin-6-ylamino)-5-oxopentyloxy]-benzylamino}-N-hydroxy-4-methoxybenzamide):

  • Structure : Includes a hydroxamic acid group and a pentyloxy linker.
  • Activity: Designed for dual HDAC6/8 inhibition, highlighting the therapeutic relevance of tetrahydroquinolin-benzamide hybrids.

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